2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Overview
Description
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20BrN3O3 and its molecular weight is 430.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-ethylphenyl)acetamide is 429.06880 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Process Synthesis and DNA Interaction
Quinazolinone derivatives have been synthesized using a green microwave-assisted process, showing photo-activity towards plasmid DNA under UV radiation. This suggests potential for developing photo-chemotherapeutic agents, highlighting the importance of quinazolinones as pharmacophores in anticancer and antimicrobial activities. The study's findings indicate the utility of these compounds in novel photodynamic therapeutics (Mikra et al., 2022).
Antihistaminic Potential
Research into novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones has revealed significant H1-antihistaminic activity, with certain compounds outperforming standard drugs in protecting animals from histamine-induced bronchospasm. This indicates the potential of quinazolinone derivatives as a new class of antihistamines, especially those with reduced sedative effects compared to current medications (Alagarsamy et al., 2012).
Catalytic Applications and Chemical Synthesis
Quinazolinone compounds have been utilized in the preparation of catalysts for chemical reactions, such as ketone reduction, demonstrating their versatility beyond pharmaceutical applications. The synthesis routes provide insights into the chemical properties and reactivity of these compounds, contributing to the broader field of organometallic chemistry (Facchetti et al., 2016).
Antimicrobial Activity
Several quinazolinone derivatives have been synthesized and tested for antimicrobial activity, with promising results against various microbial strains. This highlights the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Fahim & Ismael, 2019).
Pesticidal Activities
The synthesis of quinazolin-4-one derivatives has also been explored for their pesticidal properties, showcasing the compound's potential in agricultural applications. The significant activities observed in most compounds suggest a promising avenue for developing new pesticides (Misra & Gupta, 1982).
Properties
IUPAC Name |
2-(6-bromo-3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-3-13-5-8-15(9-6-13)22-18(25)12-24-17-10-7-14(21)11-16(17)19(26)23(4-2)20(24)27/h5-11H,3-4,12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDLDYJSFOAXEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C(=O)N(C2=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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